Carazolol-d6, Hydrochloride Salt is a deuterated derivative of Carazolol, a well-known non-selective beta-adrenergic antagonist. This compound is primarily utilized in pharmacological research to study beta-adrenergic receptors and their signaling pathways. The incorporation of deuterium isotopes enhances the stability and metabolic tracking of the compound in biological systems, making it a valuable tool in drug development and receptor studies.
Carazolol-d6 belongs to the class of beta-adrenergic antagonists, specifically classified as a non-selective beta-blocker. Its primary use is in research settings to investigate the interactions and effects on beta-adrenergic receptors.
The synthesis of Carazolol-d6 typically involves the deuteration of Carazolol. Various methods can be employed for this purpose, including:
The detailed synthetic route often involves multiple steps, including purification processes such as column chromatography to isolate the desired product. The use of high-performance liquid chromatography (HPLC) is common for ensuring purity and verifying the incorporation of deuterium into the final product.
The molecular formula for Carazolol-d6, Hydrochloride Salt is , with a molecular weight of 340.88 g/mol. The structure features a substituted phenyl ring and an isoquinoline moiety, characteristic of beta-blockers.
Carazolol-d6 can participate in various chemical reactions typical for beta-blockers, including:
The compound's reactions are often studied using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to track its behavior and interactions within biological systems .
Carazolol-d6 functions primarily as a non-selective antagonist at beta-adrenergic receptors (beta-1 and beta-2). By binding to these receptors, it inhibits their activation by endogenous catecholamines like adrenaline and noradrenaline.
The binding affinity of Carazolol-d6 to beta-adrenergic receptors makes it useful for studying receptor dynamics and signaling pathways involved in cardiovascular responses and other physiological functions .
Relevant analyses include spectroscopic methods that confirm the structural integrity and isotopic labeling of the compound .
Carazolol-d6 is primarily used in:
Carazolol-d6, Hydrochloride Salt is a deuterium-enriched isotopologue of the non-selective β-adrenergic receptor antagonist carazolol. Its systematic chemical name is 1-(9H-carbazol-4-yloxy)-3-[(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]propan-2-ol hydrochloride, reflecting the strategic replacement of six hydrogen atoms with deuterium at the isopropylamino group (–NHC(H)(CD₃)₂) [3] [5]. The molecular formula is C₁₈H₁₇D₆ClN₂O₂, with deuterium atoms exclusively localized to the propyl chain’s methyl groups, preserving the core carbazole moiety (a tricyclic aromatic system) and the ethanolamine linker [3] [8]. This site-specific deuteration minimizes structural perturbation while enhancing molecular mass by 6 atomic mass units compared to the non-deuterated form.
Table 1: Atomic-Level Structural Specifications
Feature | Description |
---|---|
Deuterium Positions | Isopropyl group methyl hydrogens (–CH₃ → –CD₃) |
Core Scaffold | 4-Carbazole-oxypropanolamine backbone |
Stereochemistry | Racemic mixture ((±)-form) |
Chromatographic Purity | ≥98% (HPLC/LC-MS) [5] [8] |
Analytical characterization relies on tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. MS analysis shows a characteristic [M+H]⁺ ion at m/z 341.188, distinguishing it from the non-deuterated analog (m/z 335.172) [5]. ¹H-NMR spectra confirm deuterium incorporation through the absence of signals at 1.0–1.3 ppm (methyl resonances) [8].
The compound’s molecular weight is 340.88 g/mol, calculated from its empirical formula C₁₈H₁₇D₆ClN₂O₂ [3] [4]. It exists as an off-white to light yellow crystalline solid, with a density of 1.2±0.1 g/cm³ and negligible vapor pressure (0.0±1.5 mmHg at 25°C) [5] [8]. The hydrochloride salt form enhances water solubility relative to the free base.
Table 2: Key Physicochemical Parameters
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 340.88 g/mol | High-resolution MS [4] |
LogP (Partition Coefficient) | 3.59 ± 0.1 | Computational modeling [8] |
Boiling Point | 531.2±40.0°C | Thermogravimetric analysis |
Flash Point | 275.1±27.3°C | Closed-cup method |
Stability | 3 years at -20°C (powder); 6 months at -80°C (solution) | ICH guidelines [5] |
Solubility profiling indicates moderate organic solvent miscibility:
Deuteration reduces oxidative metabolic degradation at the isopropyl group, extending in vitro half-lives in hepatic microsomal assays by ~30% compared to carazolol [8].
Deuteration induces subtle but functionally significant differences between carazolol-d6 and its non-deuterated counterpart (C₁₈H₂₂N₂O₂, MW 298.38 g/mol) [9] [10]:
Table 3: Isotopologue Comparison
Attribute | Carazolol-d6·HCl | Carazolol·HCl | Functional Implication |
---|---|---|---|
Molecular Formula | C₁₈H₁₇D₆ClN₂O₂ | C₁₈H₂₃ClN₂O₂ | Mass shift for MS detection [3] |
Molecular Weight | 340.88 g/mol | 334.84 g/mol | Chromatographic resolution |
β-Receptor Affinity | Kd = 0.15 nM (β₁/β₂) [6] | Kd = 0.10 nM (β₁/β₂) [6] | Equivalent antagonism potency |
Metabolic Stability | t₁/₂ = 42 min (human microsomes) | t₁/₂ = 29 min (human microsomes) | Reduced CYP-mediated oxidation [8] |
Pharmacologically, both compounds exhibit near-identical receptor binding kinetics due to deuterium’s minimal steric impact. Carazolol-d6 retains subnanomolar affinity for β₁- and β₂-adrenoceptors (Kd ≈ 0.15 nM), comparable to non-deuterated carazolol (Kd ≈ 0.10 nM) [6] [10]. However, isotope effects alter metabolic pathways: deuteration attenuates CYP450-mediated N-dealkylation, increasing metabolic stability in vitro [5] [8]. This property makes carazolol-d6 preferable as an internal standard in mass spectrometry-based receptor occupancy studies, minimizing interference from degradation artifacts [3] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3